

# Safety and Toxicity Profile of 12-Tridecenoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 12-Tridecenoic acid

Cat. No.: B192566

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## Executive Summary

**12-Tridecenoic acid** is a monounsaturated fatty acid with limited available data regarding its comprehensive safety and toxicity profile. Information from existing Safety Data Sheets (SDS) presents conflicting accounts of its acute toxicity. While one source indicates it is not classified as acutely toxic, another classifies it as harmful if swallowed, in contact with skin, or if inhaled. There is a general consensus from available SDS that it is not a skin or eye irritant, nor is it a known sensitizer. No specific studies on the genotoxicity, carcinogenicity, or reproductive toxicity of **12-tridecenoic acid** have been identified in the public domain. In the absence of direct data, this guide provides an overview of the available information, supplemented with data from structurally similar fatty acids, namely undecylenoic acid and oleic acid, to offer a comparative perspective. Standardized experimental protocols for key toxicological endpoints are also detailed to guide future research.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Name	12-Tridecenoic acid	[1]
Synonyms	Tridec-12-enoic acid, C13:1n-1	[1]
CAS Number	6006-06-0	[1]
Molecular Formula	C13H24O2	[1]
Molecular Weight	212.33 g/mol	[1]

## Non-Clinical Toxicology

### Acute Toxicity

Data on the acute toxicity of **12-tridecenoic acid** is conflicting. A Safety Data Sheet from one supplier states that the substance is not classified as acutely toxic. However, another supplier's SDS classifies **12-tridecenoic acid** as harmful if swallowed, in contact with skin, or if inhaled. No quantitative LD50 or LC50 data for **12-tridecenoic acid** has been found in the reviewed literature.

For comparative purposes, the acute toxicity of structurally related fatty acids is presented below.

Compound	Route	Species	LD50/LC50	Reference
Undecylenic Acid	Oral	-	Low acute toxicity	
Dermal	-	Low acute toxicity		
Inhalation	-	Low acute toxicity		
Oleic Acid	Oral	Rat	25 g/kg	
Tridecanoic Acid	Intravenous	Mouse	130 mg/kg	

## Skin and Eye Irritation and Sensitization

According to available Safety Data Sheets, **12-tridecenoic acid** is not considered a skin or eye irritant, although minor irritation may be possible for susceptible individuals. It is also not reported to be a skin sensitizer.

In comparison, undecylenic acid is not a skin sensitizer and has low potential for dermal irritation. Oleic acid is also not a sensitizer and is not considered an eye irritant. The saturated counterpart, tridecanoic acid, is listed as a skin and eye irritant.

## Genotoxicity

No specific genotoxicity studies for **12-tridecenoic acid** were identified. However, a Safety Data Sheet reports no known mutagenic effects. The genotoxicity of other long-chain fatty acids has been investigated. For instance, a fish oil concentrate containing very long-chain fatty acids was not genotoxic in an in vivo micronucleus assay, although it showed a positive result in an in vitro micronucleus test at high concentrations after prolonged exposure. Peroxidation products of omega-3 fatty acids have been shown to be mutagenic in the Ames test. Conversely, alpha-linolenic acid-diacylglycerol oil was found to be non-genotoxic in a battery of tests including the Ames test and in vitro and in vivo micronucleus assays. Omega-3 fatty acids have also been shown to have a protective effect against the genotoxicity of certain chemicals.

## Carcinogenicity

There are no studies available on the carcinogenic potential of **12-tridecenoic acid**. A Safety Data Sheet states that no carcinogenic effects have been reported. The role of monounsaturated fatty acids in carcinogenesis is complex and appears to be dependent on the specific fatty acid and the cancer type. Some studies suggest a protective role for monounsaturated fats against certain cancers, while others indicate a potential for promoting cancer cell growth in specific contexts. Diets high in certain saturated and n-6 polyunsaturated fatty acids have been associated with an increased risk of some cancers.

## Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of **12-tridecenoic acid** is available. An SDS mentions no known reproductive toxic effects. For comparison, a chronic study in rats with

15% dietary oleic acid resulted in impaired reproductive capacity in females. Undecylenic acid is rated as having low developmental and reproductive toxicity.

## Experimental Protocols

While specific experimental data for **12-tridecenoic acid** is lacking, the following are detailed methodologies for key toxicological experiments that would be appropriate for its evaluation.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

- Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a defined toxicity class.
- Animal Model: Typically, young adult female rats are used.
- Procedure:
  - Animals are fasted prior to dosing.
  - The test substance is administered in a single oral dose.
  - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
  - Body weight is recorded at specified intervals.
  - A necropsy is performed on all animals at the end of the study.
- Data Analysis: The number of animals that die within a defined period after dosing is used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

### Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to detect point mutations induced by a test substance.

- **Principle:** The assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
- **Procedure:**
  - The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
  - The mixture is plated on a minimal agar medium.
  - After incubation, the number of revertant colonies is counted.
- **Data Analysis:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

## In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

- **Principle:** Micronuclei are small, membrane-bound bodies in the cytoplasm that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic or aneugenic events.
- **Cell Lines:** Various cell lines can be used, including Chinese Hamster Ovary (CHO) cells and human peripheral blood lymphocytes.
- **Procedure:**
  - Cell cultures are exposed to the test substance with and without metabolic activation (S9).
  - To ensure that only cells that have undergone division are scored, a cytokinesis blocker such as cytochalasin B is often added to produce binucleated cells.
  - Cells are harvested, fixed, and stained.

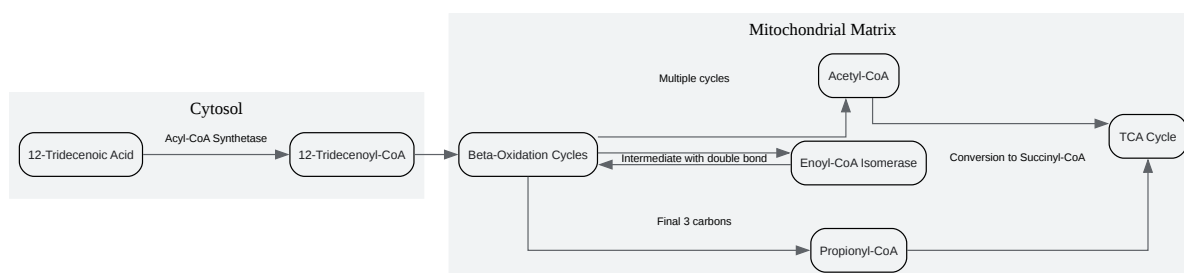
- The frequency of micronucleated cells is determined by microscopic analysis.
- Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

## Potential Signaling Pathways and Mechanisms of Action

The biological activity and potential toxicity of fatty acids are often mediated through their interaction with various cellular signaling pathways. While direct evidence for **12-tridecenoic acid** is unavailable, the following pathways are known to be modulated by other fatty acids and represent plausible targets.

### Beta-Oxidation of 12-Tridecenoic Acid

The metabolism of **12-tridecenoic acid** is expected to proceed via the mitochondrial beta-oxidation pathway. Due to the terminal double bond, specific enzymes will be required.

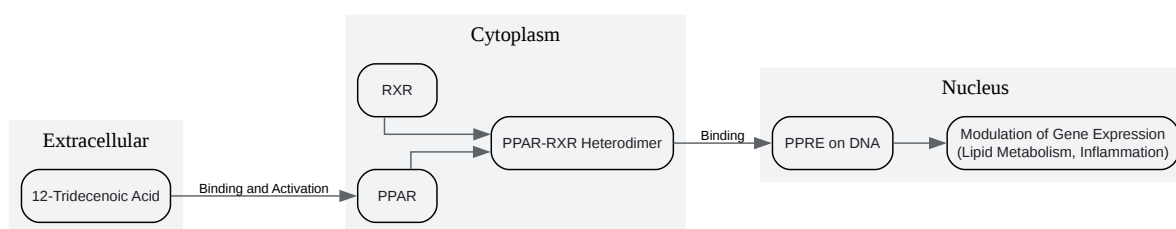


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Caption: Hypothetical metabolic pathway of **12-tridecenoic acid** via beta-oxidation.

## Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are natural ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

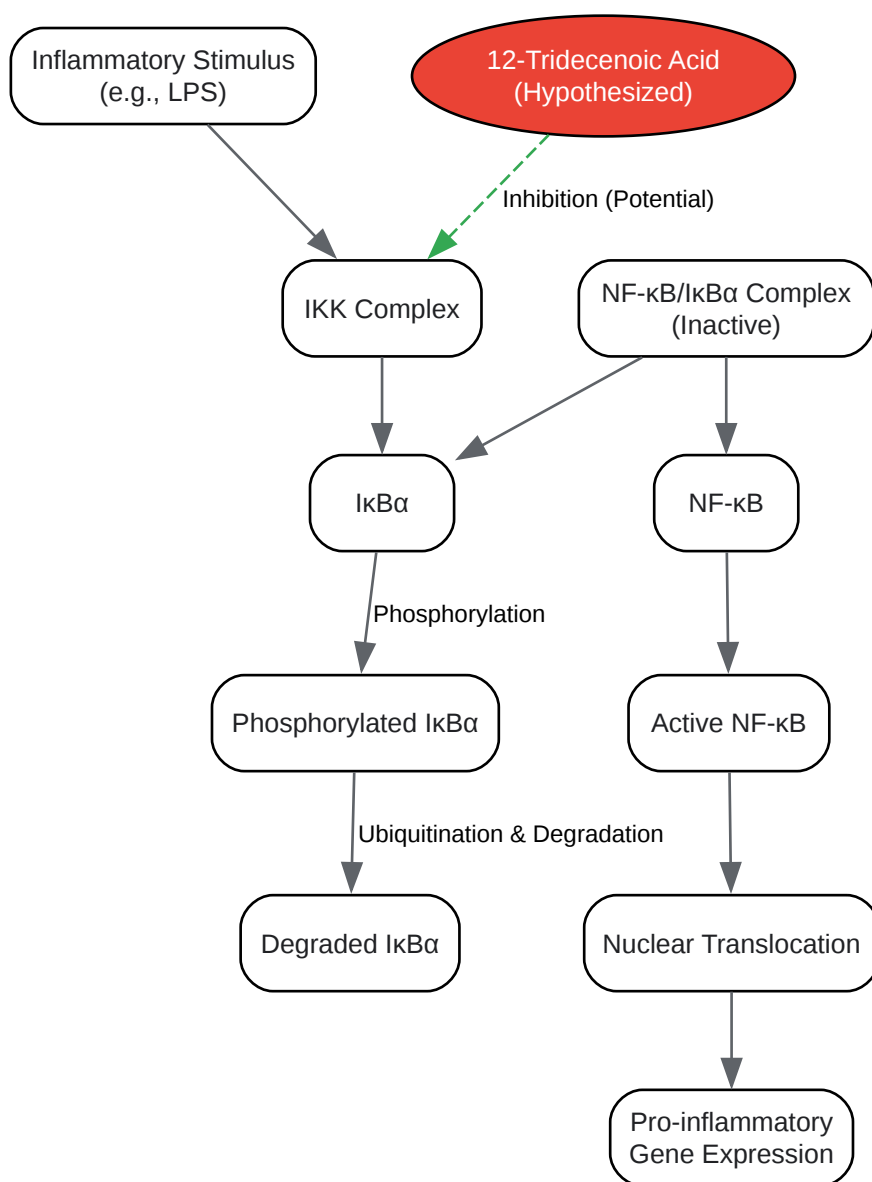


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Caption: General signaling pathway of fatty acid activation of PPARs.

## Modulation of NF-κB Signaling

Some unsaturated fatty acids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.



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Caption: Potential inhibitory effect of **12-tridecenoic acid** on the NF-κB pathway.

## Conclusion and Future Directions

The currently available data on the safety and toxicity of **12-tridecenoic acid** is insufficient to draw firm conclusions. The conflicting reports on its acute toxicity underscore the need for standardized testing. Future research should prioritize conducting a comprehensive set of toxicological studies following established guidelines, such as those from the OECD. This should include acute toxicity testing via multiple routes of exposure, genotoxicity assessment



using both in vitro and in vivo models, and studies to evaluate its potential for carcinogenicity and reproductive and developmental toxicity. Furthermore, mechanistic studies to elucidate its interaction with key signaling pathways, such as PPARs and NF-κB, would provide valuable insights into its biological activity and potential for therapeutic development or adverse effects. Given the widespread presence of fatty acids in biological systems and their increasing use in various applications, a thorough understanding of the safety profile of **12-tridecenoic acid** is essential.

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## References

- 1. 12-Tridecenoic acid | C<sub>13</sub>H<sub>24</sub>O<sub>2</sub> | CID 5282737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and Toxicity Profile of 12-Tridecenoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192566#safety-and-toxicity-profile-of-12-tridecenoic-acid]

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